

Application Notes and Protocols: 2-Bromoallyl Alcohol in Agrochemical Intermediate Synthesis

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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

Cat. No.: B1196351

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2-bromoallyl alcohol** as a precursor for agrochemical intermediates. The following sections detail the synthesis of key intermediates, present quantitative data from relevant studies, and provide detailed experimental protocols.

Introduction

2-Bromoallyl alcohol is a versatile bifunctional molecule containing both a reactive bromine atom and a hydroxyl group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse agrochemical intermediates. Its primary applications in this context involve its conversion to other reactive allyl species, which are then incorporated into the final agrochemical structure. The allyl moiety is a common feature in a range of bioactive molecules, contributing to their efficacy.

Applications in Agrochemical Synthesis

The primary application of **2-bromoallyl alcohol** in agrochemical synthesis is as a precursor to allyl halides, which are then used in the synthesis of various active ingredients. Two prominent examples of agrochemical intermediates that can be synthesized from **2-bromoallyl alcohol**-derived precursors are diallyl disulfide and 2-allylphenol.

- **Diallyl Disulfide:** This organosulfur compound, naturally found in garlic, exhibits significant nematicidal activity. It serves as an environmentally benign alternative to more toxic soil fumigants. The synthesis involves the reaction of an allyl halide with a disulfide source.
- **2-Allylphenol:** This compound and its derivatives have demonstrated fungicidal properties. The synthesis typically involves the allylation of phenol followed by a Claisen rearrangement.

Synthesis of Agrochemical Intermediates:

Experimental Protocols

Synthesis of Allyl Bromide from an Allyl Alcohol

Precursor

This protocol describes the synthesis of allyl bromide from allyl alcohol. This serves as a model for the conversion of **2-bromoallyl alcohol** to its corresponding reactive allyl halide.

Protocol:

- In a 1-liter three-necked flask, combine 169 mL (250 g) of 48% hydrobromic acid.
- With caution and continuous shaking, slowly add 40.5 mL (75 g) of concentrated sulfuric acid.
- To this acidic mixture, add 68 mL (58 g) of allyl alcohol.
- Equip the flask with a mechanical stirrer, a separatory funnel containing an additional 40.5 mL (75 g) of concentrated sulfuric acid, and a distillation apparatus.
- While stirring, slowly add the concentrated sulfuric acid from the separatory funnel to the reaction mixture. The reaction is exothermic, and allyl bromide will begin to distill. This process should take approximately 30 minutes.^[1]
- Collect the distillate and wash it with a 5% sodium carbonate solution, followed by water.
- Dry the crude allyl bromide over anhydrous calcium chloride.

- Purify the final product by distillation, collecting the fraction that boils between 69-72°C.[1] A yield of up to 93% can be expected.[2]

Synthesis of Diallyl Disulfide

This protocol details the synthesis of diallyl disulfide, a potent nematicide, from allyl bromide.

Protocol:

- Preparation of Sodium Disulfide Solution: In a suitable reaction vessel, prepare a solution of sodium disulfide. For example, a solution containing 1.3 mol/L of sulfur and an excess of sodium sulfide can be heated at 60°C for 2 hours.[3]
- To the sodium disulfide solution, add allyl bromide (in excess relative to the disulfide).[3]
- Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[3]
- Stir the mixture for a designated period at a controlled temperature. Reaction conditions can be optimized; for instance, stirring for 15 minutes at a set temperature.[3]
- After the reaction is complete, the organic layer containing the diallyl disulfide is separated.
- The crude product can be purified by distillation.

Synthesis of 2-Allylphenol

This two-step protocol describes the synthesis of 2-allylphenol, a fungicide intermediate, starting from phenol and allyl bromide.

Step 1: Williamson Ether Synthesis (O-Allylation)[4]

- In a round-bottom flask, dissolve phenol in a suitable solvent such as acetone or DMF.
- Add a base, such as potassium carbonate (K_2CO_3), to deprotonate the phenol.
- Add allyl bromide to the reaction mixture.
- Reflux the mixture until the reaction is complete (monitor by TLC).

- After cooling, filter the reaction mixture and remove the solvent under reduced pressure to obtain allyl phenyl ether.

Step 2: Claisen Rearrangement (ortho-Allylation)^[4]

- Heat the allyl phenyl ether obtained in Step 1 to a temperature between 180-220°C. This can be done neat or in a high-boiling point solvent.
- The^[1]^[1]-sigmatropic rearrangement will occur, yielding 2-allylphenol.
- The product can be purified by distillation. A typical yield for the two-step process is between 70-85%.^[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of diallyl disulfide and 2-allylphenol, highlighting the key reaction parameters and yields.

Table 1: Synthesis of Diallyl Disulfide

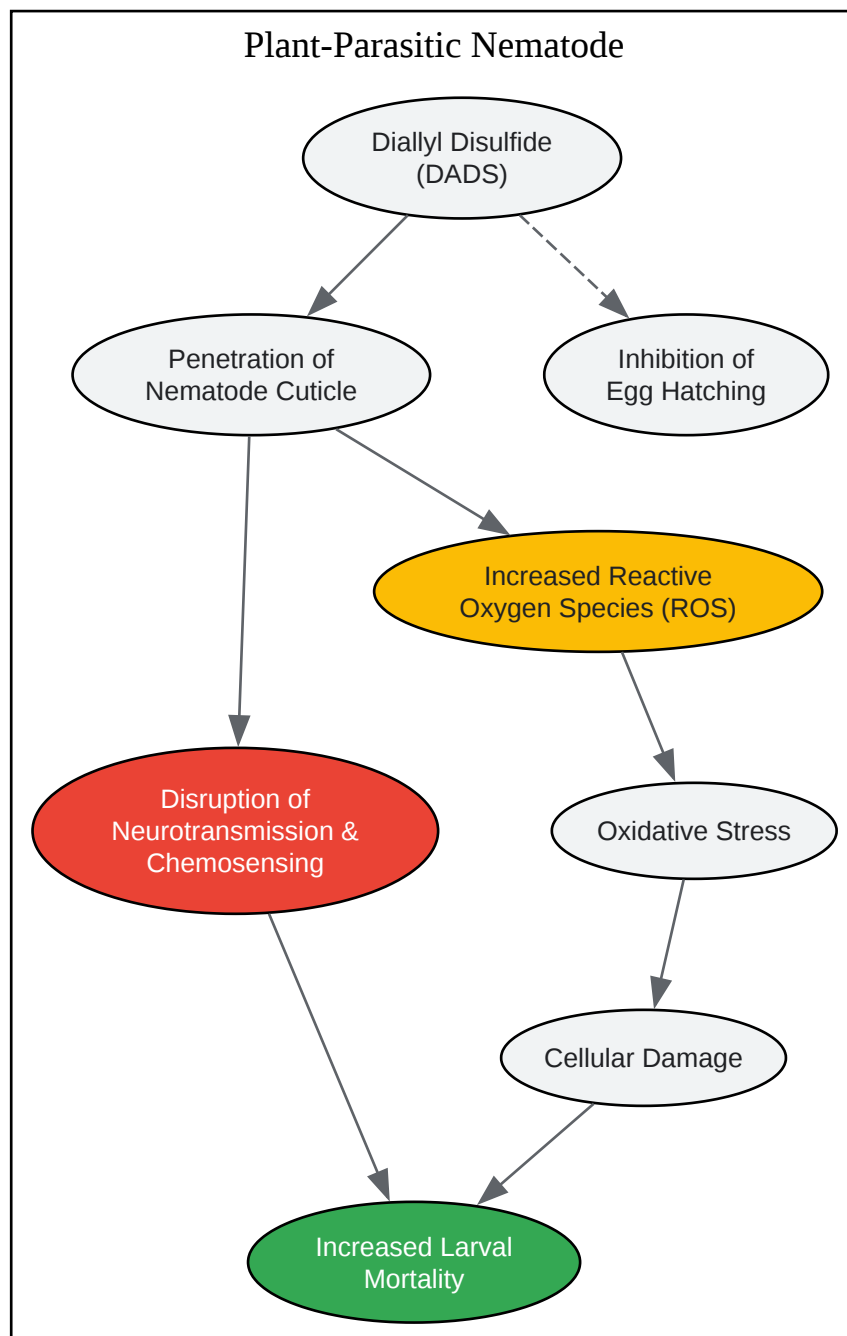
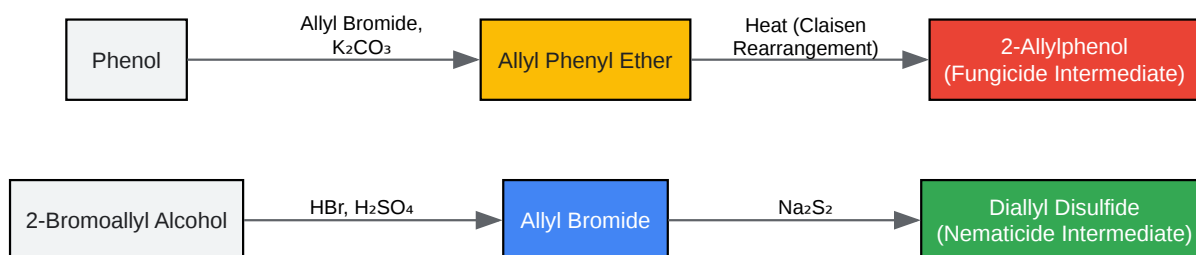
Allyl Halide	Disulfide Source	Catalyst	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Allyl Chloride	Sodium Disulfide	Tetrabutylammonium Bromide (TBAB)	Water	Microwave (195 W)	12 min	82.2	[5]
Allyl Chloride	Sodium Disulfide	Polyethylene Glycol 400 (PEG-400)	Water	50	1 h	80.2	[6]
Allyl Bromide	Sodium Disulfide	Phase Transfer Catalyst (PTC)	Water	60	2 h (for disulfide prep) + 15 min	Variable	[3]
Allyl Halide	Sodium Sulfide & Sulfur	None	Water	40-60	Not Specified	Good	[7]

Table 2: Synthesis of 2-Allylphenol

Starting Material	Reagents	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Phenol, Allyl Chloride	NaOH, Isopropanol, Toluene	Isopropanol, Water, Toluene	70 (etherification), 100 (distillation), 200 (rearrangement)	~5 h (etherification), ~3 h (distillation), ~5 h (rearrangement)	90.6	[8]
Phenol, Allyl Bromide	K ₂ CO ₃	Acetone or DMF	Reflux	Not Specified	70-85 (overall)	[4]

Diagrams of Synthetic Pathways and Biological Mechanisms

Synthetic Pathways from 2-Bromoallyl Alcohol



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